molecular formula C7H12O3 B14717275 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol CAS No. 21619-53-4

6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol

Cat. No.: B14717275
CAS No.: 21619-53-4
M. Wt: 144.17 g/mol
InChI Key: ZZNSHWUXXRWERK-UHFFFAOYSA-N
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Description

6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol is a valuable chiral synthon based on the 6,8-dioxabicyclo[3.2.1]octane scaffold, a structure recognized as a promising platform chemical derived from biorenewable sources like cellulose . This core ring system is a key structural motif in a range of biologically active compounds and complex syntheses. For instance, it forms the signature dioxabicyclo[3.2.1]octane core of the potent macrolide antibiotic Sorangicin A, which inhibits bacterial RNA polymerase . Furthermore, substituted versions of this bicyclic framework are investigated as targeting agents for the asialoglycoprotein receptor (ASGPR), facilitating liver-specific drug delivery . The specific functionalization with a hydroxymethyl group at the 1-position makes this compound a versatile intermediate for further synthetic elaboration. The rigid, three-dimensional structure of the bicyclic core is advantageous in the development of chiral auxiliaries, catalysts, and materials . As a reagent, it can be used to explore skeletal rearrangements, similar to those observed with C4-substituted analogs, where treatment with agents like thionyl chloride can lead to oxygen migration and the formation of novel chloroalkyl ether ring-systems . This product is intended for research and further chemical synthesis applications. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

21619-53-4

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

6,8-dioxabicyclo[3.2.1]octan-1-ylmethanol

InChI

InChI=1S/C7H12O3/c8-4-7-3-1-2-6(10-7)9-5-7/h6,8H,1-5H2

InChI Key

ZZNSHWUXXRWERK-UHFFFAOYSA-N

Canonical SMILES

C1CC2OCC(C1)(O2)CO

Origin of Product

United States

Preparation Methods

Reduction of Ketone Precursors

The reduction of 6,8-dioxabicyclo[3.2.1]octan-4-ols or related ketones represents a foundational route. For instance, sodium borohydride (NaBH4) in dichloromethane-methanol (1:2) at −15°C reduces ketone 9d to the corresponding alcohol 10d in 94% yield. This method prioritizes stereochemical control, as demonstrated by the retention of configuration during reduction.

Procedure :

  • Dissolve ketone precursor (e.g., 15.2 g, 66 mmol) in CH2Cl2/MeOH (1:2, 300 mL).
  • Add NaBH4 (1.7 g, 46.2 mmol) in portions at −15°C.
  • Stir for 3 hours, concentrate, and extract with CH2Cl2.
  • Recrystallize with ethyl acetate/petroleum spirit.

Key Data :

Substrate Reagent Solvent Temperature Yield
Ketone 9d NaBH4 CH2Cl2/MeOH −15°C 94%

This method is favored for its simplicity and high yield but requires stringent temperature control to prevent byproduct formation.

Chlorination and Skeletal Rearrangement

Skeletal rearrangements via chlorination enable access to structurally diverse derivatives. Treatment of alcohol 10a with thionyl chloride (SOCl2) and pyridine in dichloroethane (DCE) at reflux generates chlorinated bicyclic compounds (e.g., 11a ) in 89% yield. The reaction proceeds via intermediate oxonium ion formation, followed by chloride nucleophilic attack.

Mechanism :

  • Protonation of the hydroxyl group by SOCl2.
  • Formation of oxonium ion intermediate.
  • Chloride ion attack and skeletal rearrangement.

Optimization Insights :

  • Pyridine scavenges HCl, preventing acid-mediated degradation.
  • Prolonged reflux (24 hours) ensures complete conversion.

Limitations :

  • Requires inert conditions to avoid hydrolysis.
  • Limited applicability to sterically hindered substrates.

Alkylation Approaches

Alkylation of bicyclic intermediates facilitates the introduction of methyl or benzyl groups. For example, 3-methyl-6,8-dioxabicyclo[3.2.1]octa-2-one undergoes alkylation with methyl iodide (MeI) in tetrahydrofuran (THF) at −30°C to 78°C, yielding 65–70% of the target compound.

Critical Factors :

  • Hexamethylphosphoramide (HMPA) enhances reaction kinetics by stabilizing transition states.
  • Low temperatures (−78°C) minimize side reactions during enolate formation.

Application Example :
Alkylation intermediates are pivotal in synthesizing natural products like physostigmine and aphanorphine .

Comparative Analysis of Synthesis Methods

Method Advantages Limitations Yield Range
Ketone Reduction High stereoselectivity; mild conditions Requires cryogenic temperatures 80–94%
Chlorination-Rearrangement Structural diversification; scalable Sensitive to moisture 65–89%
Alkylation Functional group tolerance Toxicity of HMPA 65–70%

Efficiency Trends :

  • Reduction methods achieve the highest yields (94%) but demand precise temperature control.
  • Alkylation offers modularity but is constrained by reagent toxicity.

Reaction Mechanisms and Optimization

Reduction Pathways

NaBH4-mediated reduction follows a concerted mechanism where hydride transfer occurs synchronously with protonation of the carbonyl oxygen. Polar aprotic solvents like THF stabilize intermediates, while protic solvents (e.g., MeOH) accelerate proton transfer.

Stereochemical Outcomes :

  • Bulky substituents on the bicyclic framework favor axial hydride attack, dictating product configuration.

Rearrangement Dynamics

The chlorination-rearrangement sequence involves oxonium ion intermediates , whose stability governs reaction rates. Electron-donating groups (e.g., benzyl) stabilize intermediates, enhancing yields.

Computational Insights :
Density functional theory (DFT) studies suggest that transition-state ring strain is minimized in bicyclic systems, lowering activation barriers.

Applications in Organic Synthesis

6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol serves as a linchpin for:

  • Natural product synthesis : Key intermediate for physostigmine (acetylcholinesterase inhibitor).
  • Polymer precursors : Functionalization yields monomers for oxygen-resistant polymers.

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Spiroketals and other oxidized derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Chlorinated or other substituted bicyclic compounds.

Mechanism of Action

The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol involves its interaction with molecular targets through its bicyclic structure. The oxygen atoms within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound . These interactions play a crucial role in its effectiveness as a building block in organic synthesis and other applications.

Comparison with Similar Compounds

(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one

  • Structure : Features a ketone group at position 4 and a stereochemically defined 5R configuration.
  • Molecular Formula : C6H8O3, molecular weight 128.127 g/mol .
  • Applications: Serves as a precursor in the synthesis of dihydrolevoglucosenone, a solvent and chiral building block .
  • Key Difference: The absence of a hydroxymethyl group reduces its polarity compared to 6,8-dioxabicyclo[3.2.1]oct-1-ylmethanol, impacting solubility and reactivity.

6,8-Dioxabicyclo[3.2.1]octan-2-one,1,5-dimethyl-

  • Structure : Contains two methyl groups at positions 1 and 5, with a ketone at position 2.
  • Molecular Formula : C8H12O3, molecular weight 156.18 g/mol .
  • Applications : Used in polymerization studies; bulky substituents hinder cyclization reactions .
  • Key Difference : Methyl groups enhance steric hindrance, reducing reactivity in nucleophilic additions compared to the hydroxymethyl derivative .

Stereochemical and Positional Isomers

(1R,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one, 4-methyl-

  • Structure: Enone system (α,β-unsaturated ketone) with a methyl group at position 3.
  • Molecular Formula : C8H10O3, molecular weight 154.16 g/mol .
  • Applications: Intermediate in the synthesis of hexenopyranose derivatives via allylic bromination .
  • Key Difference: The conjugated enone system enables Diels-Alder reactions, a feature absent in the saturated hydroxymethyl analog.

6,8-Dioxabicyclo[3.2.1]oct-4-yl benzoate

  • Structure : Benzoyl ester at position 4.
  • Molecular Formula : C13H14O4, molecular weight 234.25 g/mol .
  • Applications : Used in glycosylation studies and as a protecting group in carbohydrate chemistry.
  • Key Difference : The ester group provides hydrolytic stability under acidic conditions, contrasting with the alcohol’s susceptibility to oxidation .

Research Findings and Trends

  • Synthetic Utility : The 6,8-dioxabicyclo[3.2.1]octane core is accessible via cycloadditions of carbonyl ylides to α,β-unsaturated ketones, though steric bulk can impede formation .
  • Polymerization : Derivatives like 6,8-dioxabicyclo[3.2.1]octane undergo ring-opening polymerization with Lewis acids, yielding materials for synthetic fibers .
  • Structure-Activity Relationships : Ester and ketone derivatives exhibit enhanced hydrolytic stability, whereas hydroxymethyl analogs are more reactive in nucleophilic environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible route involves oxidative cyclization of precursor diols or ketones. For example, analogous bicyclic systems (e.g., 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one) have been synthesized using H₂O₂/HCO₂H for epoxidation, followed by acid-catalyzed cyclization (40% yield) . Adjusting solvents (e.g., i-PrOH under UV light) or reagents (PCl₅ for chlorination) can optimize regioselectivity and yield . For the methanol derivative, post-cyclization functionalization (e.g., reduction or hydroxylation) may be required.

Q. How can researchers confirm the structural identity of 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol?

  • Methodological Answer : Combine NMR (¹H/¹³C) and IR spectroscopy to verify the bicyclic framework and methanol substituent. Key NMR signals include deshielded protons near the oxygen atoms (δ 4.0–5.5 ppm) and methylene groups adjacent to the bridgehead. Mass spectrometry (EI-MS) should match the molecular ion peak (C₈H₁₂O₃, m/z ≈ 156.18) . For stereochemical confirmation, compare experimental optical rotation with literature data for analogous compounds (e.g., Frontalin derivatives) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/ignition sources). Conduct reactions under inert atmosphere (N₂/Ar) due to potential sensitivity to oxidation. Use fume hoods and personal protective equipment (PPE) when handling reagents like PCl₅ or PBr₃, which are involved in analogous syntheses .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol be addressed?

  • Methodological Answer : Use chiral auxiliaries or catalysts to control stereochemistry. For example, (-)-(1S,5R)-Frontalin, a related bicyclic ether, was synthesized via enzymatic resolution or asymmetric catalysis . For the methanol derivative, chiral HPLC or kinetic resolution during cyclization (e.g., using enantioselective Lewis acids) could isolate desired enantiomers.

Q. What analytical strategies resolve contradictions in reactivity data for bicyclic ether derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 40% vs. 70% for similar reactions ) may arise from solvent polarity, temperature, or competing pathways. Use DFT calculations to model transition states and identify rate-limiting steps. Experimental kinetic studies (e.g., variable-temperature NMR) can clarify mechanistic pathways, such as ring-opening vs. rearrangement tendencies.

Q. How does the methanol substituent influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : The hydroxyl group may participate in hydrogen bonding or act as a nucleophile. Compare reactivity with non-functionalized analogs (e.g., 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane ). Conduct acid-/base-catalyzed ring-opening experiments (e.g., using H₂SO₄ or NaOMe) and monitor products via GC-MS. The methanol group could stabilize intermediates through intramolecular H-bonding, altering regioselectivity .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can screen for binding affinity to biological targets (e.g., insect pheromone receptors, as seen in Frontalin ). Pair with MD simulations to assess stability of ligand-receptor complexes. Validate predictions with in vitro assays (e.g., electrophysiology for insect olfaction studies).

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